N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones or the palladium-catalyzed coupling of aryl halides with alkynes.
Introduction of Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.
Benzylation: The final step involves the benzylation of the acetamide derivative using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-benzyl-2-(5-propyl-1-benzofuran-3-yl)acetamide
- N-benzyl-2-(5-ethyl-1-indole-3-yl)acetamide
Uniqueness
N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H19NO2/c1-2-14-8-9-18-17(10-14)16(13-22-18)11-19(21)20-12-15-6-4-3-5-7-15/h3-10,13H,2,11-12H2,1H3,(H,20,21) |
InChI Key |
LBVUPINUXVGSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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